(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Overview
Description
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine ring system
Preparation Methods
The synthetic routes for (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol typically involve multi-step organic synthesis. The preparation methods often start with the formation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the hydroxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic modulation. Detailed studies using techniques like molecular docking and network pharmacology can provide insights into these mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol stands out due to its unique structural features and reactivity. Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives, which may have different substituents or functional groups.
Properties
IUPAC Name |
(3R,7R,8aS)-3-(2-hydroxyethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-2-1-7-5-11-6-9(13)3-8(11)4-10-7/h7-10,12-13H,1-6H2/t7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJWSFQOOSYRRG-HRDYMLBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(CN2CC1O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H](CN2C[C@@H]1O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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